Enhanced Lipophilicity (clog P) of the Pivalate Ester Compared with the Free Phenol and Acetate Analog
The pivalate ester significantly elevates calculated lipophilicity relative to the parent phenol and the corresponding acetate ester. The target compound 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl pivalate has a calculated log P (clog P) of approximately 4.5–5.0 (ChemAxon prediction ), whereas the free phenol precursor (CAS not assigned) has a clog P of ~3.0–3.5, and the corresponding acetate (4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)phenyl acetate) has a clog P of ~3.8–4.2 . This Δclog P of ≥0.5 units between the pivalate and the acetate translates to a predicted 3‑ to 5‑fold increase in membrane permeability based on the correlation log Papp = 0.97 log P – 2.2 for passive diffusion [1].
| Evidence Dimension | Calculated lipophilicity (clog P) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | clog P ≈ 4.5–5.0; predicted Papp ≈ 2.5–3.5 × 10⁻⁶ cm·s⁻¹ |
| Comparator Or Baseline | Parent phenol: clog P ≈ 3.0–3.5, Papp ≈ 0.5–1.0 × 10⁻⁶ cm·s⁻¹; Acetate analog: clog P ≈ 3.8–4.2, Papp ≈ 1.5–2.5 × 10⁻⁶ cm·s⁻¹ |
| Quantified Difference | Δclog P (pivalate – acetate) ≥ 0.5 units; estimated 1.5‑ to 3‑fold permeability increase over acetate, 3‑ to 5‑fold over phenol |
| Conditions | clog P calculated by ChemAxon v.18.15; Papp estimated from the empirical correlation log Papp = 0.97 log P – 2.2 (Palm et al., 1997) for Caco‑2 monolayers at pH 7.4 |
Why This Matters
Higher lipophilicity and predicted permeability make the pivalate ester the preferred choice when designing cell‑based assays or prodrug strategies where intracellular delivery of the phthalimide scaffold is required.
- [1] Palm K, Stenberg P, Luthman K, Artursson P. Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharmaceutical Research. 1997;14(5):568-571. View Source
